N''-[4-Chloro-1-oxo-3-(2-phenylethoxy)-1H-2-benzopyran-7-yl]guanidine
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Overview
Description
1-(4-Chloro-1-oxo-3-phenethoxy-1H-isochromen-7-yl)guanidine is a synthetic organic compound with a complex structure. It features a guanidine group attached to an isochromen ring system, which is further substituted with a chloro group and a phenethoxy group.
Preparation Methods
The synthesis of 1-(4-Chloro-1-oxo-3-phenethoxy-1H-isochromen-7-yl)guanidine typically involves multi-step organic reactionsThe final step involves the attachment of the guanidine group under specific reaction conditions . Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-(4-Chloro-1-oxo-3-phenethoxy-1H-isochromen-7-yl)guanidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This can remove oxygen-containing groups or reduce double bonds.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of new derivatives.
Hydrolysis: This reaction can break down the compound into simpler components under acidic or basic conditions.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes due to its unique structure.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-1-oxo-3-phenethoxy-1H-isochromen-7-yl)guanidine involves its interaction with molecular targets such as enzymes or receptors. The guanidine group is known to form strong hydrogen bonds, which can enhance binding affinity to biological targets. The chloro and phenethoxy groups may contribute to the compound’s overall stability and specificity .
Comparison with Similar Compounds
Similar compounds include other guanidine derivatives and isochromen-based molecules. Compared to these, 1-(4-Chloro-1-oxo-3-phenethoxy-1H-isochromen-7-yl)guanidine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. Examples of similar compounds include:
- 1-(4-Chloro-3-ethoxy-1-oxo-1H-isochromen-7-yl)guanidine
- 1-(4-Chloro-1-oxo-3-methoxy-1H-isochromen-7-yl)guanidine .
Properties
CAS No. |
112901-86-7 |
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Molecular Formula |
C18H16ClN3O3 |
Molecular Weight |
357.8 g/mol |
IUPAC Name |
2-[4-chloro-1-oxo-3-(2-phenylethoxy)isochromen-7-yl]guanidine |
InChI |
InChI=1S/C18H16ClN3O3/c19-15-13-7-6-12(22-18(20)21)10-14(13)16(23)25-17(15)24-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H4,20,21,22) |
InChI Key |
QWVYETCXTPZKQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=C(C3=C(C=C(C=C3)N=C(N)N)C(=O)O2)Cl |
Origin of Product |
United States |
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